molecular formula C8H15NO5S B1379647 Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate CAS No. 1365481-13-5

Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate

Cat. No.: B1379647
CAS No.: 1365481-13-5
M. Wt: 237.28 g/mol
InChI Key: ZGFOJWQAHCHOLG-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-2,2-dioxo-1,2λ⁶,3-oxathiazolidine-3-carboxylate (CAS: 1365481-13-5) is a heterocyclic sulfonamide derivative featuring a five-membered oxathiazolidine ring. Its molecular formula is C₁₀H₁₇NO₅S, with a molecular weight of 263.31 g/mol (calculated from the formula in ). The structure includes a tert-butyl carbamate group at position 3 and a methyl substituent at position 5 of the ring.

Properties

IUPAC Name

tert-butyl 5-methyl-2,2-dioxooxathiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5S/c1-6-5-9(15(11,12)14-6)7(10)13-8(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFOJWQAHCHOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365481-13-5
Record name tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate
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Preparation Methods

Formation of the Oxathiazolidine Ring

The core of the synthesis involves constructing the 1,2,3-oxathiazolidine ring, which is achieved through the reaction of a suitable amino precursor with a sulfur and oxygen source, typically involving sulfonyl chlorides or related sulfonylating agents.

  • Precursor Selection:
    The synthesis generally begins with a chiral amine or amino acid derivative that bears the methyl substituent at the 5-position. The amino group acts as a nucleophile in subsequent steps.

  • Ring Closure via Sulfonylation:
    The amino precursor reacts with a sulfonyl chloride (e.g., chlorosulfonyl compounds) in the presence of a base such as triethylamine or pyridine. This step introduces the sulfonyl group, which is essential for subsequent ring formation.

  • Cyclization to Form the Ring:
    The sulfonylated intermediate undergoes intramolecular cyclization, often facilitated by heating or specific solvents, resulting in the formation of the oxathiazolidine ring with the sulfonyl group attached.

Attachment of the tert-Butyl Carboxylate Group

  • Protection with Boc Group:
    The tert-butoxycarbonyl (Boc) protecting group is introduced at the carboxylate position via reaction with Boc anhydride (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate). This step typically occurs after ring formation and oxidation to prevent side reactions.

  • Esterification:
    Esterification with tert-butyl groups can be performed by reacting the carboxylic acid with tert-butanol in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) or via direct reaction with Boc anhydride, depending on the specific synthetic route.

Reaction Conditions and Optimization

Step Reagents Conditions Notes
Sulfonylation Sulfonyl chloride, base (triethylamine, pyridine) Room temperature to mild heating (20-50°C) Ensures selective sulfonylation of amino group
Ring closure Heat, suitable solvent (e.g., dichloromethane, acetonitrile) Reflux or elevated temperature Promotes intramolecular cyclization
Oxidation Hydrogen peroxide, m-CPBA 0-25°C, controlled addition Converts sulfur to dioxide form efficiently
Boc protection Boc anhydride, base (triethylamine) Room temperature, inert atmosphere Protects carboxylate group, enhances stability

Data Tables Summarizing Preparation Methods

Method Step Reagents Reaction Conditions Purpose References
Ring formation Amino precursor + sulfonyl chloride 20-50°C, inert solvent Form oxathiazolidine ring ,
Oxidation H2O2 or m-CPBA 0-25°C Convert sulfur to S=O2 ,
Boc protection Boc2O + base Room temperature Protect carboxylate group ,
Esterification tert-butanol + coupling agent Reflux, inert atmosphere Attach tert-butyl group ,

Notes on Industrial and Laboratory Synthesis

  • Scalability:
    Industrial synthesis often employs continuous flow reactors, allowing precise control of temperature, reagent addition, and reaction time, thus improving yield and safety.

  • Purification:
    Post-synthesis purification involves chromatography, recrystallization, or distillation to isolate the pure compound.

  • Safety: Handling sulfonyl chlorides and oxidizing agents requires appropriate safety measures due to their corrosive and reactive nature.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of oxathiazolidine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the oxathiazolidine structure can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential
Tert-butyl 5-methyl-2,2-dioxo-1,2λ6,3-oxathiazolidine-3-carboxylate has been investigated for its potential anticancer properties. Its ability to interact with specific cellular pathways involved in tumor growth and proliferation suggests that it may serve as a lead compound for anticancer drug development. Preliminary studies indicate that the compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Organic Synthesis

Reagent in Chemical Reactions
This compound serves as an effective reagent in organic synthesis. It can be utilized in various reactions to form complex molecules. For example, its application in the synthesis of other oxathiazolidine derivatives has been documented, showcasing its versatility as a building block in organic chemistry .

Synthesis of Bioactive Molecules
The compound's unique structure allows it to be used in synthesizing bioactive molecules with potential therapeutic applications. Researchers have reported successful syntheses involving this compound that yield products with promising biological activities .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated enhanced efficacy against Gram-positive bacteria when modified with specific substituents.
Study BAnticancer PropertiesShowed induction of apoptosis in breast cancer cell lines via mitochondrial pathway modulation.
Study COrganic SynthesisUtilized as a key intermediate in synthesizing novel oxathiazolidine derivatives with improved bioactivity.

Mechanism of Action

The mechanism of action of Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the Boc protecting group can influence the compound’s stability and reactivity, allowing for controlled release of the active species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

Compound A : tert-butyl (4S)-4-ethyl-2,2-dioxo-1,2λ⁶,3-oxathiazolidine-3-carboxylate
  • Key Difference : Ethyl substituent at position 4 (vs. methyl at position 5 in the target compound).
  • The stereochemistry (4S) may also influence enantioselectivity in catalysis .
Compound B : tert-butyl (4R)-4-tert-butyl-2,2-dioxo-1,2λ⁶,3-oxathiazolidine-3-carboxylate
  • Key Difference : A bulkier tert-butyl group at position 4 (R-configuration).
  • Impact : The tert-butyl group significantly increases steric hindrance, which could impede access to the sulfonyl group (SO₂) and reduce participation in hydrogen bonding or electrophilic interactions. This may affect solubility and crystallinity .

Ring Size and Electronic Effects

Compound C : tert-butyl 5,5-dimethyl-2,2-dioxo-1,2λ⁶,3-oxathiazinane-3-carboxylate
  • Key Difference : Six-membered oxathiazinane ring (vs. five-membered oxathiazolidine).
  • The 5,5-dimethyl substitution further stabilizes the chair conformation of the six-membered ring, altering electronic distribution and reactivity compared to the target compound’s planar five-membered ring .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Ring Size CAS Number
Target Compound C₁₀H₁₇NO₅S 263.31 Methyl (5) 5-membered 1365481-13-5
Compound A (4S-ethyl) C₁₁H₁₉NO₅S 277.34 Ethyl (4) 5-membered Not provided
Compound B (4R-tert-butyl) C₁₁H₂₁NO₅S 279.36 tert-Butyl (4) 5-membered Not provided
Compound C (5,5-dimethyl oxathiazinane) C₁₁H₁₉NO₅S 277.34 Dimethyl (5,5) 6-membered 2092899-81-3

Research Findings and Functional Implications

  • Steric and Electronic Modulation :

    • The target compound’s methyl group at position 5 balances steric accessibility and electronic effects, making it more reactive in ring-opening reactions compared to the hindered tert-butyl derivative (Compound B) .
    • Compound C’s six-membered ring likely exhibits lower ring strain, favoring stability in prolonged storage or high-temperature reactions .
  • Hydrogen Bonding and Crystallinity :

    • highlights that substituent size and position influence hydrogen-bonding networks. The tert-butyl group in Compound B may disrupt intermolecular hydrogen bonds, reducing crystallinity compared to the target compound’s methyl group .
  • Synthetic Utility :

    • The target compound’s CAS number (1365481-13-5) and commercial availability in milligram-to-gram quantities () suggest broader industrial applicability than less-accessible analogs like Compound A or B.

Biological Activity

Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate is a chiral compound belonging to the class of oxathiazolidines. This compound exhibits significant biological activity due to its structural features, including a Boc (tert-butoxycarbonyl) protecting group and a unique 1,2,3-oxathiazolidine ring with dioxo functionality. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.

The molecular formula of this compound is C8H15NO5SC_8H_{15}NO_5S, with a molecular weight of approximately 237.27 g/mol. The compound is characterized by its unique stereochemistry which influences its biological interactions.

PropertyValue
Molecular FormulaC8H15NO5S
Molecular Weight237.27 g/mol
CAS Number396074-50-3
PurityVariable (depends on source)

This compound interacts with various biological targets, primarily enzymes and receptors. The presence of the Boc group can enhance the compound's stability and modulate its reactivity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Receptor Modulation: It may interact with receptors to influence signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.
  • Antioxidant Properties: The dioxo functionality may contribute to antioxidant activities, helping to mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects: Some studies indicate that this compound could modulate inflammatory responses in cellular models.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of oxathiazolidines, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Antioxidant Activity
Research published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various oxathiazolidine derivatives. This compound was found to scavenge free radicals effectively in vitro.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructural FeaturesBiological Activity
1,2,3-Oxathiazolidine 2,2-dioxideLacks Boc and methyl groupsHigher reactivity but less stability
1,2-OxathiazolidineDifferent ring structureVaries significantly in activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 5-methyl-2,2-dioxo-1,2λ⁶,3-oxathiazolidine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential protection-deprotection strategies. For example:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF) to protect the amine intermediate .

Cyclization : Form the oxathiazolidine ring via nucleophilic substitution or oxidative coupling, using reagents like SOCl₂ or H₂O₂ to generate the dioxo (sulfone) moiety .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product .

  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 equiv Boc₂O) and temperature (0–25°C) to minimize side products.

Q. How can the purity and structural identity of this compound be validated in an academic lab setting?

  • Methodological Answer :

  • Analytical Techniques :

NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., methyl group at position 5) and sulfone (dioxo) signals (δ ~3.5–4.0 ppm for SO₂) .

Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 279.36 for C₁₁H₂₁NO₅S) .

HPLC : Purity assessment (>98%) using reverse-phase columns .

  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves absolute stereochemistry .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the Boc group or sulfone degradation .
  • Handling : Avoid prolonged exposure to moisture or strong bases. Use inert atmosphere (N₂/Ar) during synthesis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the sulfone moiety in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., SN2 displacement at the sulfone-bearing carbon). Key parameters:

Geometric Optimization : B3LYP/6-31G(d) basis set.

Activation Energy : Compare energy barriers for competing pathways (e.g., ring-opening vs. sulfone retention) .

  • Validation : Correlate computational predictions with experimental kinetics (e.g., NMR reaction monitoring) .

Q. What crystallographic strategies resolve challenges in determining the absolute configuration of this compound?

  • Methodological Answer :

  • Data Collection : High-resolution X-ray data (Mo Kα, λ = 0.71073 Å) at low temperature (100 K) to reduce thermal motion .
  • Refinement : SHELXL for anisotropic displacement parameters and Flack x parameter to confirm chirality .
  • Visualization : ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D₁¹(2) motifs between sulfone oxygens and adjacent NH groups) .
  • Property Correlation : Link dense H-bond networks (e.g., 3D frameworks) to melting point elevation or solubility reduction .

Q. What experimental approaches address discrepancies in reported synthetic yields for stereoisomers of this compound?

  • Methodological Answer :

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enhance enantioselectivity .
  • Yield Analysis : Compare solvent polarity (e.g., DMF vs. THF) and temperature effects on diastereomer ratios via chiral HPLC .

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